![molecular formula C13H6Br4Cl2O2 B14644024 1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-35-0](/img/structure/B14644024.png)
1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic groups. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.
Aplicaciones Científicas De Investigación
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-fluorobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-iodobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-methylbenzene)
Uniqueness
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to the specific combination of bromine, chlorine, and oxygen atoms in its structure This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Propiedades
Número CAS |
52642-35-0 |
|---|---|
Fórmula molecular |
C13H6Br4Cl2O2 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
1,2-dibromo-3-chloro-4-[(3,4-dibromo-2-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H6Br4Cl2O2/c14-6-1-3-8(12(18)10(6)16)20-5-21-9-4-2-7(15)11(17)13(9)19/h1-4H,5H2 |
Clave InChI |
JNFFLDGCVIVTSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
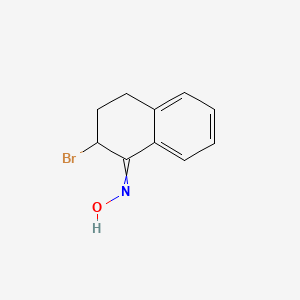
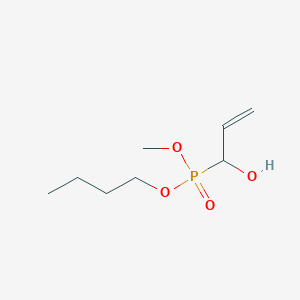
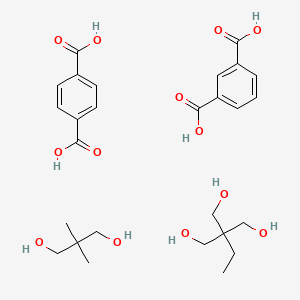
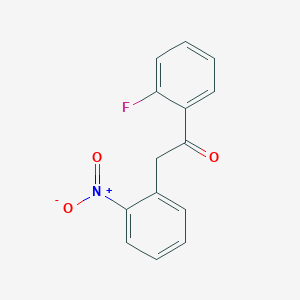
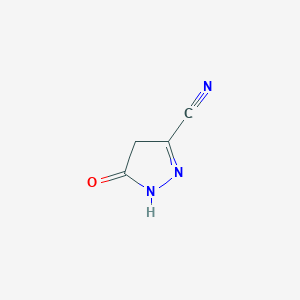
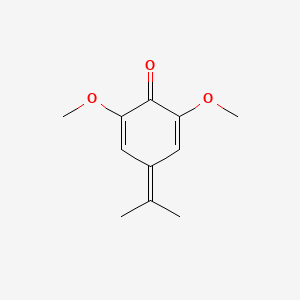
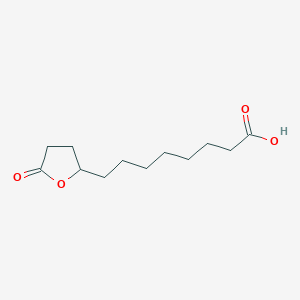
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
